molecular formula C18H15N5O B2570878 quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 2062348-69-8

quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone

Cat. No.: B2570878
CAS No.: 2062348-69-8
M. Wt: 317.352
InChI Key: XCDRHNBSTJGWRY-UHFFFAOYSA-N
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Description

Quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a fascinating compound due to its diverse chemical structure, making it a subject of significant interest in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone involves multi-step chemical reactions, starting with the preparation of the quinoxaline core. The compound typically undergoes nucleophilic substitution reactions, followed by cyclization and various protection-deprotection steps to introduce the epiminocyclohepta[d]pyrimidin ring structure. Critical reaction conditions include controlled temperatures, specific solvents, and catalysts to achieve the desired yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimized synthesis routes to enhance yield and cost-efficiency. Batch processes or continuous flow methods may be utilized, depending on the scalability requirements. Key considerations include the availability of starting materials, reaction scalability, and waste management to ensure environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions: Quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone undergoes various chemical reactions such as:

  • Oxidation: Transforming the compound into its oxidized forms using oxidizing agents like potassium permanganate.

  • Reduction: Achieving reduced forms with reducing agents such as lithium aluminum hydride.

  • Substitution: Performing nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions: Reagents commonly used include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions are optimized for each step to ensure high selectivity and minimal by-products.

Major Products: Major products formed from these reactions depend on the specific pathways employed. For instance, oxidation might yield quinoxalin-2-ylmethanone derivatives, while reduction could lead to more saturated analogs. Substitution reactions can introduce various functional groups, tailoring the compound's properties for specific applications.

Scientific Research Applications

Chemistry: In chemistry, quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone serves as a versatile intermediate for synthesizing more complex molecules. Its unique structure allows it to participate in diverse reactions, aiding the development of new materials and catalysts.

Biology and Medicine: Biologically, this compound has shown potential in medicinal chemistry. Its structural motifs are studied for interactions with biological targets, aiming to develop new drugs for treating diseases such as cancer, bacterial infections, and inflammatory conditions. Research includes exploring its binding affinities, pharmacodynamics, and pharmacokinetics.

Industry: Industrially, the compound’s derivatives might find applications in creating advanced materials, including polymers and resins. Its reactive sites enable modification, leading to tailored materials with desirable mechanical and chemical properties.

Comparison with Similar Compounds

Similar Compounds:

  • Quinoxalin-2-ylmethanone derivatives

  • (5R,8S)-6,7,8,9-tetrahydro-5,8-epiminocyclohepta[d]pyrimidin analogs

  • Methanone-based heterocyclic compounds

Uniqueness: What sets quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone apart is its dual functional group presence, providing unique reactivity and binding properties. These characteristics make it an invaluable tool in research and potential drug development, allowing for tailored interactions with various molecular targets.

This detailed exploration of this compound highlights its synthesis, chemical behavior, and wide array of applications, underscoring its importance in scientific advancements.

Properties

IUPAC Name

quinoxalin-2-yl(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c24-18(16-9-20-13-3-1-2-4-14(13)22-16)23-11-5-6-17(23)12-8-19-10-21-15(12)7-11/h1-4,8-11,17H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDRHNBSTJGWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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